Tetrahydroharman

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrahydroharman (THH) is a naturally occurring alkaloid found in various plants, including Elaeagnus angustifolia and Croton heliotropiifolius []. It exists as two stereoisomers, (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, though research often refers to THH generically without specifying the isomer []. Scientific interest in THH stems from its potential biological activity.

Monoamine Oxidase Inhibition

One area of research explores THH's potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes are responsible for breaking down certain neurotransmitters in the brain, such as dopamine and serotonin. MAO inhibitors are a class of medications used to treat depression and other neurological disorders by increasing these neurotransmitters' levels []. Studies have shown that THH exhibits some inhibitory activity against MAO enzymes, suggesting a potential role in developing new therapeutic agents [].

Antioxidant Properties

Another line of research investigates THH's potential antioxidant properties. Oxidative stress is an imbalance between free radicals and antioxidants in the body, linked to various diseases. Antioxidants can neutralize free radicals, potentially protecting cells from damage. Some studies suggest that THH may have antioxidant properties, although further research is needed to understand its mechanisms and potential applications [].

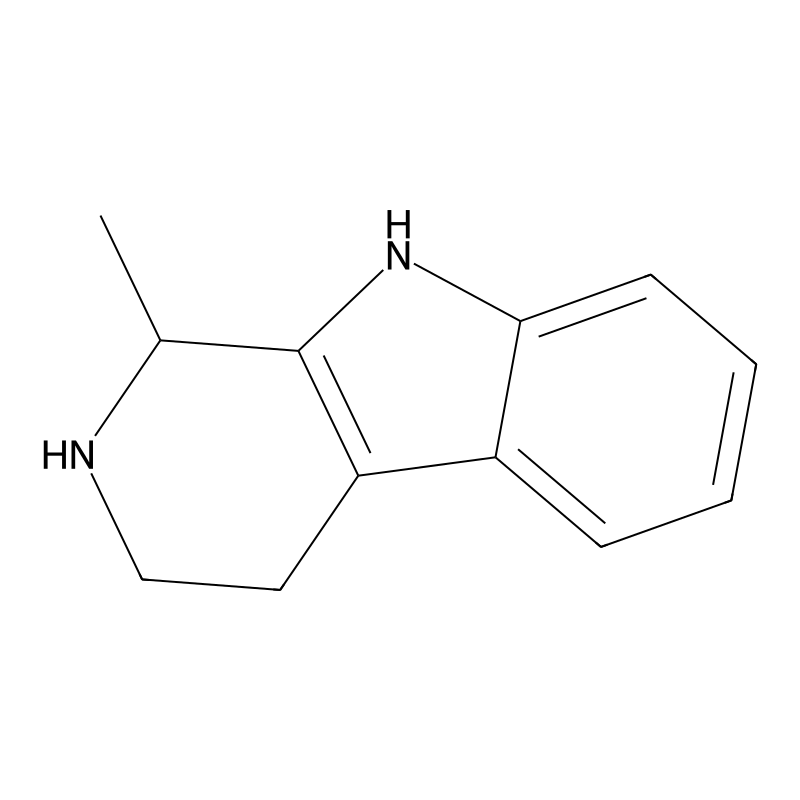

Tetrahydroharman, also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is an alkaloid belonging to the β-carboline family. It is characterized by its unique bicyclic structure that includes a pyridoindole framework. Tetrahydroharman exists in two isomeric forms: (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. This compound is notable for its presence in various natural sources and its potential pharmacological properties .

Additionally, tetrahydroharman can undergo various transformations to form derivatives that may exhibit altered biological activities or improved pharmacological properties. These transformations often involve functional group modifications that enhance solubility or bioavailability .

Tetrahydroharman exhibits a range of biological activities that have garnered scientific interest. It has been studied for its neuroprotective effects and potential role in modulating neurotransmitter systems. Research indicates that it may influence serotonin receptors and exhibit antioxidant properties, which could contribute to neuroprotection against oxidative stress .

Furthermore, tetrahydroharman has been linked to lowering blood pressure and may have implications in cardiovascular health. Its effects are similar to those of reserpine, a well-known antihypertensive agent .

The synthesis of tetrahydroharman can be achieved through several methods:

- Condensation Reaction: The most common method involves the reaction between tryptamine and acetaldehyde in an acidic or neutral medium.

- Reduction of β-Carbolines: Tetrahydroharman can also be synthesized by reducing β-carboline derivatives using catalytic hydrogenation methods.

- Synthetic Routes: Various synthetic routes have been developed to produce tetrahydroharman derivatives with modified functional groups aimed at enhancing biological activity or stability .

Tetrahydroharman has potential applications in various fields:

- Pharmaceuticals: Due to its neuroprotective and antihypertensive properties, it is being investigated for use in treating neurological disorders and hypertension.

- Food Chemistry: Tetrahydroharman is formed during the cooking of certain foods containing tryptophan and may contribute to flavor profiles or nutritional aspects .

- Research: It serves as a model compound for studying β-carboline chemistry and exploring the synthesis of novel derivatives with enhanced properties.

Studies have demonstrated that tetrahydroharman interacts with several biological targets:

- Serotonin Receptors: It has been shown to modulate serotonin receptor activity, which may influence mood and cognitive functions.

- Antioxidant Activity: Research indicates that tetrahydroharman can scavenge free radicals, reducing oxidative stress in biological systems.

These interactions suggest that tetrahydroharman may play a role in various physiological processes and could be beneficial in therapeutic contexts .

Tetrahydroharman shares structural similarities with other compounds within the β-carboline family. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Harman | β-Carboline | Known for psychoactive effects |

| Norharman | β-Carboline | Exhibits mutagenic properties |

| 9-Methylharman | β-Carboline | Potentially less toxic than harman |

| Calligonine | Alkaloid from Calligonum | Lowers blood pressure significantly |

Tetrahydroharman's uniqueness lies in its specific methylation pattern and its distinct pharmacological profile compared to these related compounds. While many β-carbolines exhibit psychoactive effects or mutagenicity, tetrahydroharman is primarily recognized for its neuroprotective and antihypertensive activities .

Tetrahydroharman was first isolated in the mid-20th century during investigations into plant-derived hypotensive agents. Early studies identified it as a major alkaloid in Calligonum minimum roots and Elaeagnus angustifolia bark, where it was named calligonine and eleagnine, respectively. Research in the 1970s revealed its structural similarity to harmala alkaloids, linking it to traditional South American psychoactive brews like ayahuasca. By the 1980s, its endogenous formation in mammals—via condensation of tryptamine and acetaldehyde during alcohol metabolism—was documented, expanding its relevance to neurochemistry. Recent advances in mass spectrometry have enabled precise detection in biological matrices, facilitating studies on its neuropharmacological potential.

Nomenclature and Classification in Alkaloid Chemistry

The IUPAC name for tetrahydroharman is 1-methyl-1,2,3,4-tetrahydro-β-carboline, reflecting its tetracyclic indole-pyridine structure. Key nomenclature variants include:

| Common Name | Source Organism | CAS Registry Number |

|---|---|---|

| Calligonine | Calligonum minimum | 525-40-6 |

| Eleagnine | Elaeagnus angustifolia | 2506-10-7 |

Classified under the tetrahydro-β-carboline subgroup, it belongs to the broader indole alkaloid family. Its biosynthesis proceeds via the Pictet-Spengler reaction between tryptamine and acetaldehyde, a pathway conserved across β-carbolines.

Structural Isomers and Stereochemistry

Tetrahydroharman exists as two enantiomers due to the chiral center at the 1-position:

- (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

The (1R)-configured isomer, calligonine, predominates in Calligonum species. Stereochemical purity influences biological activity; for example, (R)-tetrahydroharman exhibits higher affinity for serotonin receptors than its (S)-counterpart. Synthetic routes, such as asymmetric Michael additions using chiral sulfoxides, enable enantioselective production.

Taxonomic Position within β-Carboline Alkaloid Family

β-Carbolines are categorized by their saturation and substitution patterns:

| Compound | Saturation | Substituents | Natural Source |

|---|---|---|---|

| Harmine | Fully aromatic | 7-methoxy, 1-methyl | Peganum harmala |

| Harmaline | Dihydro | 7-methoxy, 1-methyl | Banisteriopsis caapi |

| Tetrahydroharman | Tetrahydro | 1-methyl | Elaeagnus angustifolia |

| Tetrahydroharmine | Tetrahydro | 7-methoxy, 1-methyl | Banisteriopsis caapi |

Tetrahydroharman’s lack of oxygenation at C7 distinguishes it from harmine and tetrahydroharmine, altering its monoamine oxidase (MAO) inhibitory potency.

Significance in Natural Product Chemistry

Tetrahydroharman serves as a model compound for studying:

- Alkaloid biosynthesis: Its formation via the Pictet-Spengler reaction mirrors pathways in related β-carbolines.

- Ethnopharmacology: Traditional use in hypotensive remedies highlights its therapeutic potential.

- Neurochemistry: As a reversible MAO inhibitor and serotonin reuptake modulator, it informs research on neurodegenerative diseases.

Recent studies emphasize its role in ayahuasca’s psychoactive effects, where it synergizes with N,N-dimethyltryptamine (DMT) to prolong hallucinogenic experiences.

Plant Sources and Phytochemical Distribution

Tetrahydroharman represents a naturally occurring β-carboline alkaloid with widespread distribution across diverse plant families. This compound demonstrates remarkable taxonomic diversity, appearing in at least nine distinct angiosperm families with varying phytochemical profiles and biosynthetic pathways [1] [2] [3] [4].

Calligonum minimum Root Constituents

Calligonum minimum, belonging to the family Polygonaceae, serves as a significant natural source of tetrahydroharman in its stereoisomeric form known as calligonine [1] [2]. The roots of this arid-adapted species contain the R-enantiomer of 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as a major alkaloid constituent [2] [5]. Chemical analysis reveals that calligonine represents the primary bioactive compound responsible for the plant's traditional medicinal applications, particularly its pronounced hypotensive effects [2] [5]. The alkaloid concentration in the root tissue demonstrates significant seasonal variation, with peak accumulation occurring during dormant periods when metabolic resources are concentrated in underground storage organs [2]. Calligonine exhibits substantial blood pressure lowering activity with extended duration of action, comparable to the pharmaceutical agent reserpine, making it a compound of considerable pharmacological interest [2] [5].

Elaeagnus angustifolia Bark Composition

The bark of Elaeagnus angustifolia, commonly known as Russian olive, contains tetrahydroharman as its most prominent alkaloid component, identified specifically as elaeagnin or calligonin [6] [7] [8]. Comprehensive phytochemical investigations have revealed a complex alkaloid profile within the bark tissue, including N-methyl harmol, N-methyl tetrahydroharmol, harman, dihydroharman, 2-methyl-1,2,3,4-tetrahydro-β-carboline, harmin, and harmol alongside the primary tetrahydroharman compound [6]. The bark demonstrates the highest concentration of β-carboline alkaloids compared to other plant parts, with alkaloid content reaching significant levels during specific phenological stages [6] [7]. Traditional medicinal applications of this species correlate directly with its alkaloid composition, particularly the blood pressure regulatory and antimalarial properties attributed to the tetrahydroharman content [6] [7].

Occurrence in Feretia apodanthera

Feretia apodanthera, a member of the Rubiaceae family indigenous to tropical African regions, represents an important source of both harman and tetrahydroharman alkaloids [9] [10] [11]. The root bark of this species contains substantial quantities of these β-carboline compounds, which have been isolated and characterized through comprehensive chromatographic and spectroscopic analyses [9] [10]. Phytochemical screening reveals the presence of phenols, flavonoids, β-carotene, harman, and tetrahydroharman as major secondary metabolites [9] [12]. The traditional medicinal applications of Feretia apodanthera include treatment of infective wounds, gastrointestinal disorders, renal and urinary infections, cognitive enhancement, and erectile dysfunction, with many of these therapeutic effects attributed to the bioactive β-carboline alkaloid content [9] [10]. Scientific investigations have demonstrated that harman and tetrahydroharman isolated from methanol extracts exhibit significant antimalarial activities with low cytotoxicity profiles [10] [11].

Isolation from Croton heliotropiifolius

Croton heliotropiifolius, belonging to the Euphorbiaceae family, has been identified as a natural source of tetrahydroharman through comprehensive alkaloid profiling studies [13] [3] . This species, endemic to the Brazilian Caatinga biome, demonstrates the presence of tetrahydroharman as part of its secondary metabolite profile [13] [3]. The compound occurs throughout various plant tissues, with distribution patterns reflecting the species' adaptation to semi-arid environmental conditions [15]. While primarily studied for its beekeeping potential due to significant nectar and pollen production, the presence of tetrahydroharman suggests additional ecological and pharmacological significance [15]. The alkaloid content in Croton heliotropiifolius represents an important biogeographic extension of β-carboline distribution into the Neotropical dry forest ecosystems [3] .

Discovery in Bocageopsis pleiosperma

Bocageopsis pleiosperma, an Annonaceae family member from the Amazon basin, represents a significant source of tetrahydroharman within the Magnoliales order [16] [17] [18]. Direct infusion electrospray ionization ion trap tandem mass spectrometry analysis has confirmed the presence of tetrahydroharman as a β-carboline alkaloid component alongside other isoquinoline-derived alkaloids [16] [17] [18]. The alkaloid profile of this species demonstrates tissue-specific distribution patterns, with tetrahydroharman isolated specifically from leaf extracts through chromatographic separation techniques [16] [18]. This discovery marks the first reported occurrence of tetrahydroharman within the Magnoliales order, expanding the known taxonomic distribution of this compound [16] [18]. The co-occurrence of tetrahydroharman with aporphine alkaloids such as nornuciferine, asimilobine, and isoboldine suggests complex biosynthetic pathways operating within this Annonaceae member [16] [17].

Presence in Passiflora edulis

Passiflora edulis, the common passion fruit of the Passifloraceae family, contains tetrahydroharman as part of its natural alkaloid complement [19] [20]. The biosynthetic pathway of harman production in this species involves the formation of tetrahydroharman as an intermediate compound [19]. Metabolic studies demonstrate that tetrahydroharman undergoes dehydrogenation to form harman, presumably through harmalan intermediates [19]. The compound occurs in stems and leaves of Passiflora edulis, with concentration levels varying according to developmental stages and environmental conditions [19] [20]. While harman represents the primary β-carboline alkaloid in mature tissues, tetrahydroharman serves as a crucial biosynthetic precursor and may accumulate under specific physiological conditions [19]. The presence of these alkaloids contributes to the sedative and anxiolytic properties traditionally associated with passion fruit preparations [20].

Chemotaxonomic Significance

The distribution of tetrahydroharman across diverse angiosperm families provides significant insights into the chemotaxonomic relationships and evolutionary patterns of β-carboline alkaloid biosynthesis [4] [21]. This compound occurs in at least 23 angiosperm plant families, demonstrating remarkable taxonomic breadth that suggests either ancient evolutionary origins or multiple independent evolutionary events [4]. The presence of tetrahydroharman in distantly related families such as Annonaceae, Rubiaceae, Elaeagnaceae, and Passifloraceae indicates convergent evolution of biosynthetic pathways rather than inheritance from common ancestors [16] [4] [21].

The chemotaxonomic analysis reveals that β-carboline alkaloids, including tetrahydroharman, serve as important systematic markers for understanding plant relationships within and between families [22] [23] [24]. The Simaroubaceae family, in particular, demonstrates significant chemotaxonomic value through its β-carboline and canthinone alkaloid profiles, with different structural types providing insights into evolutionary divergence patterns [23] [24]. Within the Rubiaceae, the occurrence of tetrahydroharman alongside other indole alkaloids supports the family's classification as a major source of pharmaceutically important secondary metabolites [9] [25].

The stereochemical diversity observed in tetrahydroharman, particularly the R and S enantiomers represented by calligonine and its isomer, provides additional chemotaxonomic information regarding species-specific biosynthetic capabilities [1]. This enantiomeric specificity suggests that different plant lineages have evolved distinct enzymatic machinery for controlling the stereochemistry of β-carboline formation, potentially reflecting adaptation to specific ecological pressures or biological functions [21].

Ecological and Evolutionary Aspects

The ecological distribution of tetrahydroharman-containing plants reveals important evolutionary adaptations across diverse environmental gradients [27] [28]. Species such as Calligonum minimum and Peganum harmala demonstrate the evolution of β-carboline alkaloids in arid and semi-arid environments, suggesting potential roles in drought stress tolerance and UV protection [29] [27]. The widespread occurrence of these compounds in xerophytic plants indicates possible functions in osmotic regulation, antioxidant defense, and protection against herbivory under harsh environmental conditions [27] [30].

The evolutionary significance of tetrahydroharman extends beyond simple taxonomic distribution to encompass potential roles in plant-animal interactions and ecological adaptation [27]. The psychoactive properties of β-carboline alkaloids may have evolved as defensive compounds against mammalian herbivores, while simultaneously serving as attractants or deterrents for specific insect pollinators or seed dispersers [27] [31]. The occurrence of tetrahydroharman in fruits such as Passiflora edulis suggests potential roles in seed protection and dispersal biology [32] [20].

Molecular phylogenetic studies indicate that the capacity for β-carboline biosynthesis has evolved multiple times independently across angiosperm lineages [28] [21]. The bacterial-like Pictet-Spenglerase genes responsible for β-carboline formation in fungi suggest horizontal gene transfer events that may have also influenced plant evolution [21]. This evolutionary plasticity in alkaloid biosynthesis pathways demonstrates the adaptive value of these compounds across diverse ecological contexts [21] [33].

The biogeographic patterns of tetrahydroharman distribution reflect both historical evolutionary processes and contemporary ecological factors [28]. Pantropical families such as Annonaceae and Passifloraceae show widespread β-carboline occurrence, while regional endemics like Calligonum minimum demonstrate localized adaptations to specific environmental conditions [28]. These patterns suggest that β-carboline alkaloids provide evolutionary advantages across multiple biomes and ecological niches [28] [33].

Endogenous Production in Mammalian Systems

Formation from Tryptamine Metabolism

Tetrahydroharman formation in mammalian systems occurs through well-characterized metabolic pathways involving tryptamine as the primary precursor [34] [35] [36]. The endogenous biosynthesis follows a Pictet-Spengler-type condensation reaction between tryptamine and acetaldehyde, occurring at physiological pH conditions [34] [36]. Experimental evidence demonstrates that Helicobacter pylori cytosol can catalyze this reaction, converting tryptamine to tetrahydroharman through alcohol dehydrogenase-mediated acetaldehyde production [36]. Under pH 6.0 conditions, approximately 20.60% of added tryptamine converts to tetrahydroharman, while at pH 7.4, the conversion rate increases to 27.00% [36].

The formation pathway involves the initial decarboxylation of tryptophan to tryptamine through aromatic amino acid decarboxylase activity [35] [37]. Subsequently, tryptamine undergoes condensation with pyruvic acid or acetaldehyde to form 1-carboxy-tetrahydroharman, which serves as a direct precursor to tetrahydroharman [35] [37]. This process occurs naturally in brain tissue following intracerebroventricular injection of tryptamine and pyruvic acid, with monoamine oxidase inhibitor pretreatment enhancing the formation efficiency [35].

The metabolic conversion demonstrates time-dependent kinetics, with 0.45% of administered tryptamine converting to 1-carboxy-tetrahydroharman within five minutes, increasing to 0.8% after one hour [35]. High doses of monoamine oxidase inhibitors can prevent this formation, suggesting that optimal enzyme activity requires balanced monoamine oxidase function [35]. The endogenous formation pathway represents a physiologically relevant mechanism for β-carboline alkaloid production in mammalian tissues [35] [37].

Tissue Distribution and Compartmentalization

Comprehensive autoradiographic studies reveal distinct tissue distribution patterns for tetrahydroharman in mammalian systems [38] [39]. Following intravenous administration, the compound rapidly distributes to multiple organ systems with preferential accumulation in metabolically active tissues [38]. The lungs demonstrate the highest concentration of tetrahydroharman, serving as a primary site for compound accumulation and potential biosynthesis [39] [40]. This pulmonary concentration suggests important roles in respiratory physiology and potentially in the formation of other β-carboline metabolites [39].

The kidney shows significant uptake and accumulation, reflecting both metabolic processing and excretion functions [38] [37]. Renal tissue serves as a major site for tetrahydroharman clearance, with substantial quantities appearing in urine as both unchanged compound and metabolites [37] [39]. The liver demonstrates moderate accumulation levels, consistent with its role in drug metabolism and biotransformation processes [38]. Hepatic metabolism likely contributes to the formation of harmalan and other oxidized derivatives through cytochrome P450-mediated pathways [37] [39].

Brain tissue shows relatively low tetrahydroharman concentrations despite its formation from tryptamine precursors [38] [39]. The blood-brain barrier appears to limit tetrahydroharman penetration, though the compound can be detected in specific brain regions including the hippocampus and hypothalamus [37]. Regional brain distribution studies reveal higher concentrations in limbic structures compared to motor areas such as the cerebellum and corpus striatum [37]. This distribution pattern suggests potential roles in emotional and cognitive functions rather than motor control [37].

Bone marrow, gastrointestinal tract, and various endocrine glands demonstrate considerable tetrahydroharman uptake [38]. The spleen shows particular importance as a secondary biosynthesis site, with time-dependent formation of tetrahydroharman from carboxylic acid precursors [37] [39]. Adrenal, Harderian, and salivary glands all accumulate significant quantities, suggesting potential endocrine and secretory functions [38]. The urinary bladder and gastrointestinal tract show substantial accumulation, reflecting excretion and absorption pathways [38].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant